

Application Notes and Protocols: Metabolism of Enrofloxacin in Veterinary Species

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Compound of Interest		
Compound Name:	Enrofloxacin Methyl Ester	
Cat. No.:	B15295174	Get Quote

Introduction

These application notes provide a comprehensive overview of the metabolic pathways, experimental protocols, and analytical methods for studying the veterinary drug enrofloxacin. While the primary focus of this document is enrofloxacin, it is important to note that specific research on **enrofloxacin methyl ester** is not extensively available in the reviewed scientific literature. The information presented here is based on the well-established metabolic profile of enrofloxacin, which is primarily biotransformed into its active metabolite, ciprofloxacin.[1][2][3] [4][5] The protocols and data provided are essential for researchers, scientists, and drug development professionals involved in veterinary pharmacology and drug metabolism studies.

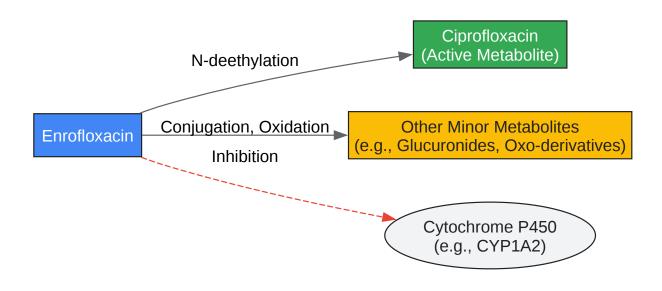
Enrofloxacin is a synthetic fluoroquinolone antibiotic exclusively developed for veterinary use. [6][7][8] It exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.[2][5] Understanding the metabolism of enrofloxacin is critical for determining its efficacy, safety, and potential for drug interactions in various animal species. [6][7][8][9][10]

Metabolic Pathways of Enrofloxacin

The primary metabolic pathway of enrofloxacin in most animal species is N-deethylation to form ciprofloxacin, which is also a potent antimicrobial agent.[1][2][3][4] This biotransformation enhances the overall antibacterial effect of the parent drug.[1] Other minor metabolic routes include glucuronide conjugation and oxidation.[2]



The metabolism of enrofloxacin can be influenced by the activity of cytochrome P450 (CYP) enzymes.[9] Studies have shown that enrofloxacin can inhibit certain CYP isozymes, such as CYP1A1 and CYP1A2, which may lead to potential drug-drug interactions.[9]



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Metabolic pathway of Enrofloxacin.

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic parameters of enrofloxacin and its primary metabolite, ciprofloxacin, vary among different animal species and with the route of administration.[6][7][8] The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin in Buffalo Calves (7.5 mg/kg body weight)



Parameter	Route of Administration	Enrofloxacin	Ciprofloxacin
Cmax (μg/mL)	Intravenous (IV)	10.23 ± 0.45	0.38 ± 0.02
Intramuscular (IM)	2.15 ± 0.08	0.54 ± 0.03	
Tmax (h)	Intramuscular (IM)	1.00 ± 0.00	2.00 ± 0.00
AUC (μg.h/mL)	Intravenous (IV)	14.85 ± 0.54	4.01 ± 0.21
Intramuscular (IM)	13.51 ± 0.49	5.59 ± 0.28	
t½ (h)	Intravenous (IV)	2.98 ± 0.11	8.12 ± 0.39
Intramuscular (IM)	3.89 ± 0.15	8.32 ± 0.41	
Data adapted from pharmacokinetic-pharmacodynamic integration studies in buffalo calves.[11]			_

Table 2: Pharmacokinetic Parameters of Total Fluoroquinolones (Enrofloxacin + Ciprofloxacin) in Prairie Dogs (20 mg/kg SC)

Parameter	Value (Mean ± SD)	Range
Cmax (μg/mL)	4.90	3.44 - 6.08
Tmax (h)	1.59	0.5 - 2.00
Terminal Half-life (h)	4.63	4.02 - 5.20

Data from a study on the pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin following singledose subcutaneous injection in black-tailed prairie dogs.[12]



Experimental Protocols Protocol 1: In Vitro Metabolism of Enrofloxacin using

Liver Microsomes

Objective: To investigate the metabolism of enrofloxacin and its potential to inhibit cytochrome P450 enzymes in vitro.

Materials:

- · Rat liver microsomes
- Enrofloxacin solution (0.25, 0.5, and 1.0 mM)
- NADPH regenerating system
- Substrates for CYP isozymes (e.g., ethoxyresorufin for CYP1A1, methoxyresorufin for CYP1A2, pentoxyresorufin for CYP2B)
- Phosphate buffer (pH 7.4)
- 96-well microplate reader with fluorescence detection

Procedure:

- Prepare a reaction mixture containing rat liver microsomes, NADPH regenerating system, and phosphate buffer in a 96-well plate.
- Add the specific CYP isozyme substrate to the wells.
- Add varying concentrations of enrofloxacin (0.25, 0.5, and 1.0 mM) to the experimental wells.
 Control wells will not contain enrofloxacin.
- Incubate the plate at 37°C.
- Measure the formation of the fluorescent product (resorufin) over time using a microplate reader. The rate of product formation is indicative of the enzyme activity.



 Calculate the inhibition of CYP enzyme activity by comparing the rate of reaction in the presence and absence of enrofloxacin.

This protocol is based on methodologies described for studying the effects of enrofloxacin on hepatic cytochrome P-450.[9][10]

Protocol 2: In Vivo Pharmacokinetic Study of Enrofloxacin in an Animal Model

Objective: To determine the pharmacokinetic profile of enrofloxacin and its metabolite ciprofloxacin in a target animal species.

Materials:

- Test animals (e.g., rabbits, pigs, calves)
- Enrofloxacin formulation for the desired route of administration (e.g., oral, intravenous)
- Blood collection tubes (e.g., containing heparin or EDTA)
- Centrifuge
- HPLC system with fluorescence or mass spectrometry detection

Procedure:

- House the animals under controlled conditions and allow for an acclimatization period.
- Administer a single dose of enrofloxacin to the animals via the chosen route (e.g., 10 mg/kg oral dose for rabbits).
- Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.167, 0.333, 0.667, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 24, 36, and 48 hours post-administration).[13]
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -20°C or lower until analysis.

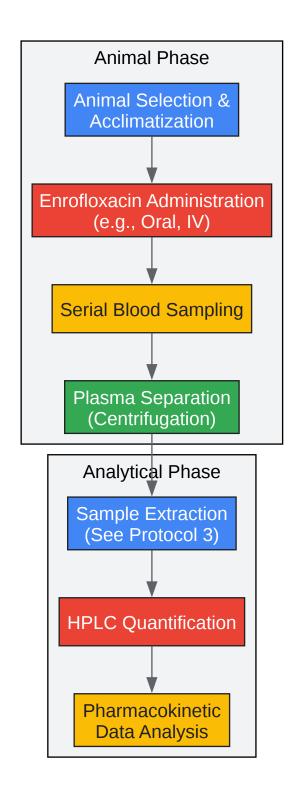






- Extract enrofloxacin and ciprofloxacin from the plasma samples using a suitable extraction method (see Protocol 3).
- Quantify the concentrations of enrofloxacin and ciprofloxacin in the plasma extracts using a validated HPLC method.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.





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Workflow for an in vivo pharmacokinetic study.



Protocol 3: Sample Preparation for HPLC Analysis of Enrofloxacin and Ciprofloxacin

Objective: To extract enrofloxacin and ciprofloxacin from biological matrices (e.g., plasma, tissue, milk) for quantification by HPLC.

Method 1: Liquid-Liquid Extraction (for tissue)

- Weigh 5.00 g of the homogenized tissue sample.
- Add 100 mL of acetonitrile/0.2% metaphosphoric acid (2:3, v/v) and homogenize.[14]
- Filter the mixture with suction.[14]
- The resulting filtrate can be further cleaned up using solid-phase extraction.

Method 2: Solid-Phase Extraction (SPE) (for milk)

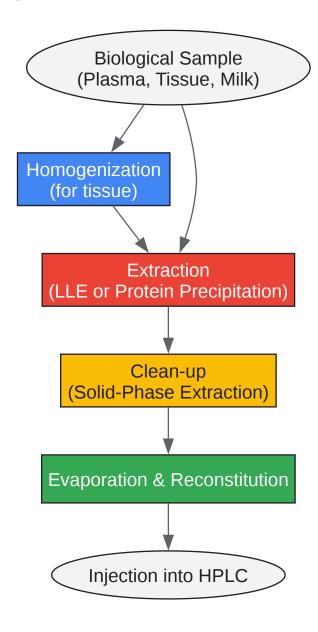
- Extract residues from milk with a phosphate buffer.
- Condition a C18 SPE cartridge with methanol and then water.
- Load the milk extract onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute enrofloxacin and ciprofloxacin with methanol.
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[15]

Method 3: Protein Precipitation and Liquid-Liquid Extraction (for plasma)

- To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.



- Take the supernatant and perform a liquid-liquid extraction with a suitable organic solvent (e.g., trichloromethane).[16]
- Evaporate the organic layer and reconstitute the residue in the mobile phase.



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General workflow for sample preparation.

Protocol 4: HPLC Quantification of Enrofloxacin and Ciprofloxacin

Objective: To quantify the concentrations of enrofloxacin and ciprofloxacin in prepared samples.



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column
- Fluorescence detector or a mass spectrometer

Chromatographic Conditions (Example):

- Mobile Phase: 0.01M phosphoric acid (pH 3)/acetonitrile (80:20 v/v)[17]
- Flow Rate: 0.8 mL/min[17]
- Column: C18, 150x4.6 mm, 3.5 μm particle size[17]
- Detection: Fluorescence with excitation at 276-280 nm and emission at 442-455 nm[16][17]

Procedure:

- Prepare a series of standard solutions of enrofloxacin and ciprofloxacin of known concentrations.
- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Inject the prepared sample extracts into the HPLC system.
- Identify and quantify the peaks corresponding to enrofloxacin and ciprofloxacin based on their retention times and the calibration curve. The sum of the results for enrofloxacin and its metabolite ciprofloxacin is often considered for regulatory purposes.[14][15]

Conclusion

The study of enrofloxacin metabolism is fundamental to optimizing its therapeutic use and ensuring animal and human safety. While direct data on **enrofloxacin methyl ester** is scarce, the established methodologies for enrofloxacin provide a robust framework for investigating its derivatives. The protocols and data presented herein offer a detailed guide for researchers to



conduct in vitro and in vivo metabolism studies, perform accurate sample analysis, and contribute to the body of knowledge on this important veterinary drug.

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